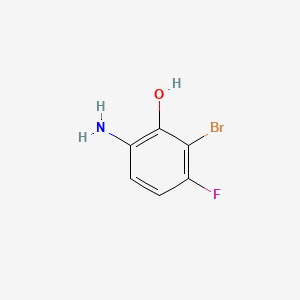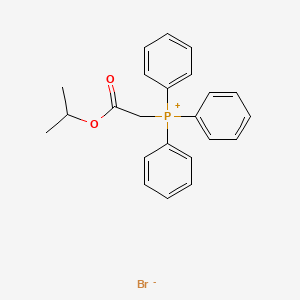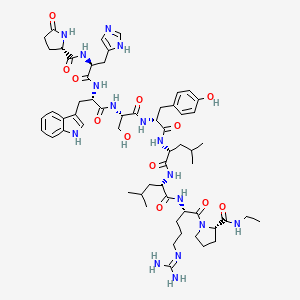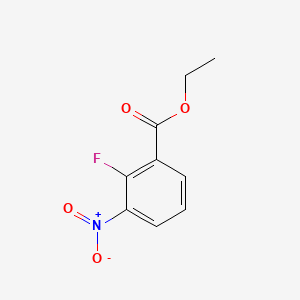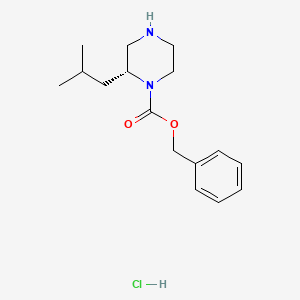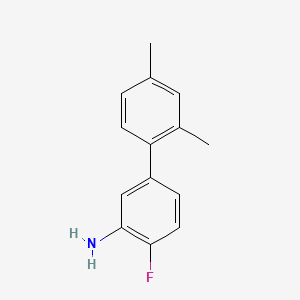
4-Fluoro-2',4'-dimethylbiphenyl-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2’,4’-dimethylbiphenyl-3-amine is an organic compound with the molecular formula C14H14FN It is a derivative of biphenyl, featuring a fluorine atom and two methyl groups attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 2,4-dimethylbenzene.
Formation of Biphenyl Structure: A Suzuki-Miyaura cross-coupling reaction is employed to form the biphenyl structure. This reaction involves the coupling of 4-fluorobenzene with 2,4-dimethylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Amination: The resulting biphenyl compound undergoes amination using reagents like ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.
Industrial Production Methods
Industrial production of 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反应分析
Types of Reactions
4-Fluoro-2’,4’-dimethylbiphenyl-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Functionalized biphenyl compounds with different substituents.
科学研究应用
4-Fluoro-2’,4’-dimethylbiphenyl-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
4-Fluorobiphenyl: Lacks the methyl groups present in 4-Fluoro-2’,4’-dimethylbiphenyl-3-amine.
2’,4’-Dimethylbiphenyl: Does not contain the fluorine atom.
3-Aminobiphenyl: Lacks both the fluorine atom and the methyl groups.
Uniqueness
4-Fluoro-2’,4’-dimethylbiphenyl-3-amine is unique due to the presence of both a fluorine atom and two methyl groups on the biphenyl structure
属性
IUPAC Name |
5-(2,4-dimethylphenyl)-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-9-3-5-12(10(2)7-9)11-4-6-13(15)14(16)8-11/h3-8H,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXOSCKLYZDWIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
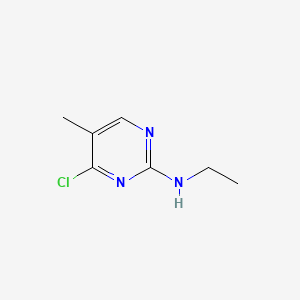
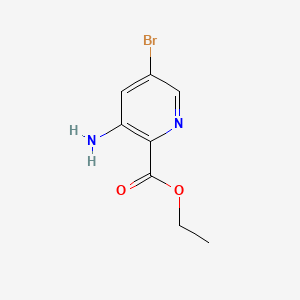
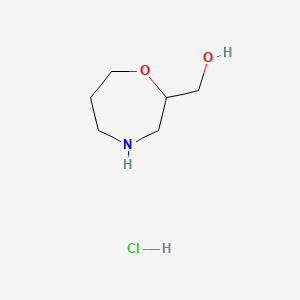
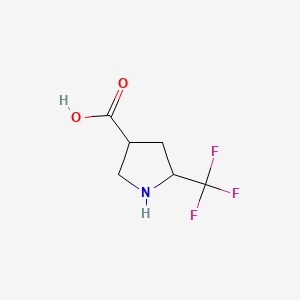
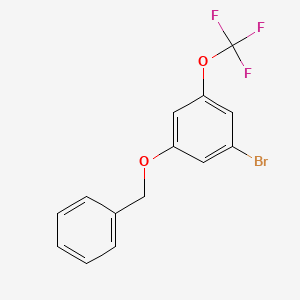
![4-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B597263.png)
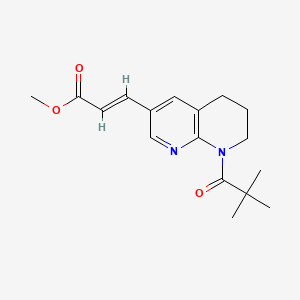
![1,4-Dioxaspiro[4.5]decane-8,8-diyldimethanol](/img/structure/B597267.png)
